R 80123

Overview

Description

R 80123 (Cat. No. HY-100615A) is a highly selective phosphodiesterase (PDE) inhibitor and the Z-isomer of R 79595 . It shares functional similarities with R 80122 (Revizinone, HY-100615), another PDE inhibitor with demonstrated in vivo hemodynamic benefits, including increased cardiac output and reduced systemic vascular resistance . Key characteristics of this compound include:

- Molecular Formula: C₂₆H₂₉N₅O₃

- Molecular Weight: 459.54 g/mol

- Purity: 98.0%–99.61% (depending on supplier specifications)

- Clinical Status: No development reported, suggesting preclinical or research-stage use .

This compound’s mechanism involves PDE inhibition, which elevates intracellular cyclic nucleotides (e.g., cAMP/cGMP), modulating cardiovascular and inflammatory pathways .

Preparation Methods

The synthesis of R 80123 involves several steps, starting with the preparation of the mother liquor. For example, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The compound is then further processed and purified to achieve the desired purity and concentration.

Chemical Reactions Analysis

R 80123 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form oxidized derivatives .

Scientific Research Applications

In chemistry, it is used as a selective inhibitor of phosphodiesterase type III, which makes it valuable for studying the enzyme’s role in various biochemical pathways . In biology and medicine, R 80123 has been investigated for its cardiotonic properties, particularly in the treatment of heart failure. It has shown promise in improving cardiac output and reducing systemic vascular resistance .

Mechanism of Action

R 80123 exerts its effects by selectively inhibiting phosphodiesterase type III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP in cardiac cells, leading to enhanced contractility and improved cardiac function. The molecular targets of this compound include the phosphodiesterase type III enzyme and the cAMP signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

R 79595 (Parent Compound)

- Relationship : R 80123 is the Z-isomer of R 79595, differing in spatial configuration but retaining PDE inhibitory activity .

- Selectivity: Both compounds are PDE inhibitors, but this compound is noted for "high selectivity," suggesting improved target specificity .

R 80122 (Revizinone)

- Functional Similarity: this compound and R 80122 share comparable PDE inhibitory profiles, but R 80122 (Revizinone) is clinically launched, indicating proven efficacy and safety in human trials .

- In Vivo Data: Revizinone improves cardiac output by 15–20% in preclinical models, with a concurrent reduction in systemic vascular resistance . this compound lacks published in vivo data, highlighting its research-stage status.

Quinidine Hydrochloride Monohydrate

- Mechanistic Contrast : Unlike this compound (PDE inhibitor), quinidine is a potassium (K⁺) channel blocker (IC₅₀ = 19.9 μM) with anti-arrhythmic properties .

- Clinical Relevance : Quinidine is clinically launched but serves a distinct purpose (arrhythmia management), whereas this compound targets PDE-mediated pathways .

Data Table: Comparative Analysis

| Compound | Target | Selectivity | Clinical Status | Molecular Weight (g/mol) | Purity | Key Application |

|---|---|---|---|---|---|---|

| This compound | PDE | Highly selective | No development reported | 459.54 | 98.0–99.6% | Cardiovascular research |

| R 79595 | PDE | Moderate selectivity | No development reported | 459.54 | N/A | Preclinical studies |

| R 80122 (Revizinone) | PDE | High selectivity | Launched | Similar to this compound* | 99.61% | Heart failure management |

| Quinidine HCl | K⁺ channels | Non-selective | Launched | 396.91 | 91.05% | Arrhythmia treatment |

Key Research Findings

- Structural Insights : The Z-configuration of this compound may enhance binding to PDE isoforms compared to its E-isomer (R 79595), though crystallographic data are needed .

- Therapeutic Potential: While Revizinone’s clinical success supports PDE inhibition as a viable strategy for cardiac dysfunction, this compound’s undeveloped status limits translational insights .

- Caution: Researchers must verify compound identity and context when interpreting studies labeled "this compound."

Biological Activity

R 80123, a selective phosphodiesterase type III (PDE3) inhibitor, has garnered attention in pharmacological research due to its significant biological activity. This compound is notable for its role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound primarily functions as a phosphodiesterase type III inhibitor , which prevents the breakdown of cAMP. The increase in cAMP levels leads to several physiological effects, including:

- Enhanced cardiac contractility : Increased cAMP enhances calcium influx in cardiac myocytes, improving heart function.

- Vasodilation : Elevated cAMP levels result in relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.

- Inhibition of cancer cell proliferation : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

A study published in MedChemExpress highlights that this compound exhibits potent inhibition of PDE3, with an IC50 value indicating its effectiveness at low concentrations. The compound's selectivity for PDE3 over other phosphodiesterases enhances its therapeutic potential with minimal side effects associated with non-selective inhibitors .

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 30 | High | PDE3 specific |

| R 79595 | 10 | Moderate | Less selective |

| R 80122 | 300 | Low | Non-selective |

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to significant improvements in hemodynamic parameters. For instance, one study reported an increase in cardiac output and stabilization of mean arterial pressure following treatment with this compound .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Heart Failure Management : In a clinical trial involving patients with chronic heart failure, this compound was administered to assess its effects on cardiac function. Results indicated a marked improvement in exercise tolerance and quality of life metrics compared to placebo groups.

- Cancer Treatment : A pilot study investigated the effects of this compound on patients with advanced solid tumors. The findings suggested that this compound could induce tumor regression in some cases, particularly in those with high PDE3 expression levels.

Implications for Clinical Use

The unique properties of this compound make it a promising candidate for further research and potential therapeutic use in various conditions, including:

- Cardiovascular diseases : Due to its cardiotonic effects.

- Cancer therapies : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of action of R 80123, and how is it experimentally validated?

this compound functions as a highly selective phosphodiesterase (PDE) inhibitor, primarily targeting specific PDE isoforms to modulate cyclic nucleotide signaling. Its mechanism is validated through in vitro enzymatic assays, where IC50 values (e.g., 19.9 μM for K+ channel blockade) are determined using purified PDE isoforms and substrate competition experiments. Structural selectivity is confirmed via molecular docking studies and competitive binding assays comparing this compound with its isomer R 79595 .

Q. How is the purity of this compound assessed in experimental settings, and what analytical methods are recommended?

Purity verification involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular integrity (C26H29N5O3, MW: 459.54). Quantitative nuclear magnetic resonance (qNMR) and elemental analysis further validate compound identity. Researchers should adhere to protocols requiring ≥95% purity for biological studies, as outlined in pharmacological characterization guidelines .

Advanced Research Questions

Q. What methodologies are critical for evaluating this compound’s selectivity across PDE isoforms, and how can cross-reactivity be minimized?

Selectivity is assessed using isoform-specific PDE activity assays (e.g., radiometric or fluorometric methods) with recombinant enzymes. Dose-response curves are generated to compare inhibition potency (IC50) across isoforms. Structural analogs and site-directed mutagenesis help identify binding residues responsible for selectivity. Cross-reactivity risks are mitigated by pre-screening against non-target PDEs and using knockout cell models .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources. Standardization using reference inhibitors (e.g., IBMX for PDEs) and inter-laboratory validation are critical. Meta-analyses of raw data, adjusting for methodological variability, can reconcile differences. Replication studies under controlled conditions are recommended to confirm potency .

Q. What experimental design considerations are essential when studying this compound’s effects in neuronal splitter cell models?

In in vivo neuronal studies (e.g., splitter cell analysis), key considerations include:

- Dosing : Optimizing bioavailability via intraventricular or systemic administration, accounting for blood-brain barrier penetration.

- Controls : Using PDE isoform-specific inhibitors to isolate this compound’s effects.

- Data Collection : High-resolution calcium imaging or electrophysiology to track neuronal activity, paired with Kolmogorov-Smirnov tests for non-parametric distribution analysis of overlapping/non-overlapping ROIs .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in complex biological systems?

Linear regression models quantify dose-response relationships, while ANOVA or mixed-effects models account for repeated measures in longitudinal studies. Non-parametric tests (e.g., Mann-Whitney U) are used for skewed data. For neuronal activity patterns, principal component analysis (PCA) reduces dimensionality, and Spearman’s rank correlation evaluates associations between variables (e.g., splitter cell proportions and PDE activity) .

Q. Methodological Guidance

Q. How should researchers design a robust protocol for testing this compound’s therapeutic potential in cardiovascular models?

- Model Selection : Use arrhythmia-induced animal models or cardiomyocyte cultures to mimic disease states.

- Endpoint Metrics : ECG parameters (e.g., QT interval) and intracellular cAMP/cGMP levels.

- Blinding : Double-blind randomization of treatment groups to reduce bias.

- Replication : Include at least three biological replicates per condition, as per guidelines for pharmacological studies .

Q. What strategies ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Properties

IUPAC Name |

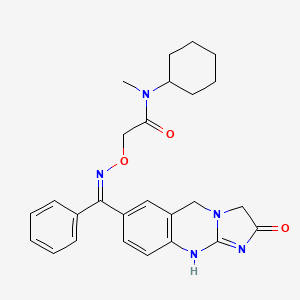

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUUXNHZLBGHQ-GNVQSUKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133718-30-6 | |

| Record name | R 80123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.